3-Iodo-N-methylpyridin-4-amine
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Overview
Description
“3-Iodo-N-methylpyridin-4-amine” is a chemical compound with the molecular formula C6H7IN2. It has a molecular weight of 234.04 . It is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids has been used to synthesize a series of novel pyridine derivatives .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, amines in general can undergo a variety of reactions. For example, they can be alkylated via SN2 reactions with alkyl halides . They can also undergo reductive amination of aldehydes or ketones .Physical and Chemical Properties Analysis
“this compound” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Biogenic Amines in Fish and Food Safety
Biogenic amines, formed by decarboxylation of amino acids, play significant roles in food safety and quality, particularly in fish. While not directly related to 3-Iodo-N-methylpyridin-4-amine, understanding the toxicology and impact of various amines on food quality underscores the broader context of amine research (Bulushi et al., 2009).
Advanced Oxidation Processes for Amines Degradation
Advanced Oxidation Processes (AOPs) have been explored for the degradation of nitrogen-containing compounds, which are resistant to conventional processes. This research is crucial for environmental protection and illustrates the need to understand and manage the impact of various amines (Bhat & Gogate, 2021).
Ugi and Ugi-Type Reactions
Cyclic imines are central to Ugi four-component reactions, which are pivotal in synthesizing drug-like compounds. This highlights the importance of nitrogen-containing heterocycles, similar to this compound, in pharmaceutical research (Nazeri et al., 2020).
Amine-functionalized Metal-organic Frameworks
Amine-functionalized metal–organic frameworks (MOFs) have garnered attention for their applications in CO2 capture and catalysis, demonstrating the versatility of amine-based compounds in addressing environmental and chemical challenges (Lin et al., 2016).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It has hazard statements H302 (Harmful if swallowed), H319 (Causes serious eye irritation), and precautionary statements including P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
The future directions for “3-Iodo-N-methylpyridin-4-amine” could involve its use in the synthesis of novel pyridine derivatives, as demonstrated by the Suzuki cross-coupling reaction . These derivatives could potentially have applications in various fields, including medicinal chemistry.
Relevant Papers Relevant papers include those discussing the synthesis of novel pyridine derivatives and the synthesis of amines . These papers provide valuable insights into the synthesis methods and potential applications of “this compound” and similar compounds.
Properties
IUPAC Name |
3-iodo-N-methylpyridin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c1-8-6-2-3-9-4-5(6)7/h2-4H,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGJYUCEJFOXDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=NC=C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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